4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H8N4S. It is a derivative of thienopyrimidine, characterized by the presence of a hydrazine group at the 4-position and a methyl group at the 6-position of the thieno[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The initial step involves the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include azo derivatives, amines, and substituted thienopyrimidines, which can have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: Similar in structure but with a phenyl group instead of a methyl group.
4-Hydrazinyl-6-phenylthieno[2,3-d]pyrimidine: Similar but lacks the methyl group.
Uniqueness
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydrazine and methyl groups enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(6-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-2-5-6(11-8)9-3-10-7(5)12-4/h2-3H,8H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDBTJHVXFDSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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